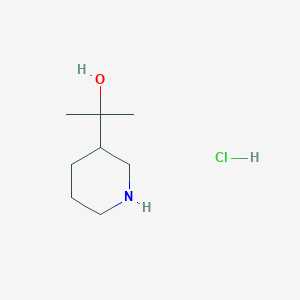

![molecular formula C13H14Cl2N2O B2534006 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride CAS No. 1394042-13-7](/img/structure/B2534006.png)

2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride, commonly known as CEAC, is a chemical compound that has been extensively investigated for its potential applications. It has a molecular formula of C13H14Cl2N2O .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, on hydrolysis, a compound was converted to a corresponding phenoxy acid and finally coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish a compound .Molecular Structure Analysis

The molecular structure of 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride consists of 13 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 285.169 Da and the monoisotopic mass is 284.048309 Da .Chemical Reactions Analysis

While specific chemical reactions involving 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride are not detailed in the search results, the synthesis process mentioned earlier provides some insight into the types of reactions it may undergo .科学的研究の応用

Synthesis of Quinoline Ring Systems

The compound is used in the synthesis of quinoline ring systems. This process involves the construction of fused or binary quinoline-cord heterocyclic systems .

Anticancer Agent

One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, which is related to “2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride”, has been found to be active with an inhibition concentration value of (IC50) 29.4 μM. It shows potential as an anticancer agent .

Inhibitor of PI3K/AKT/mTOR Pathway

The same compound mentioned above, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has also been studied for its interaction with the PI3K/AKT/mTOR pathway proteins. The molecular docking studies revealed a lesser binding energy with this compound, indicating its potential as an inhibitor of this pathway .

Development of Bioactive Heterocyclic Compounds

“2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride” and its related compounds are used in the development of bioactive heterocyclic compounds. These compounds have various pharmacological activities .

Synthesis of Raf Kinase Inhibitors

Some quinoline derivatives, which include “2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride”, have been synthesized as novel Raf kinase inhibitors. These inhibitors have potent and selective antitumor activities .

Development of Antimalarial Drugs

4-Aminoquinoline based compounds, which include “2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride”, are known for their antimalarial activities .

作用機序

Target of action

The compound contains a quinoline moiety, which is a common structure in many pharmaceuticals. Quinoline derivatives have been known to interact with various biological targets, including DNA, enzymes, and receptors .

Mode of action

Quinoline derivatives often exert their effects by interacting with their targets and modulating their activity .

Biochemical pathways

Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Quinoline derivatives have been involved in a wide range of biochemical processes .

Result of action

Quinoline derivatives have been known to have various effects, including anti-inflammatory, antimalarial, and anticancer activities .

特性

IUPAC Name |

2-chloro-N-(2-quinolin-8-ylethyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O.ClH/c14-9-12(17)15-8-6-11-4-1-3-10-5-2-7-16-13(10)11;/h1-5,7H,6,8-9H2,(H,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPVINGPGYRWRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CCNC(=O)CCl)N=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2533924.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-fluorobenzyl)amino]-1-ethanol](/img/structure/B2533925.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2533926.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2533927.png)

![N-[2-[2-[[Acetyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533928.png)

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B2533933.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide](/img/structure/B2533940.png)

![5-(4-chlorophenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2533944.png)

![3-amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2533945.png)